

# CAS number 323-09-1 physical and chemical properties

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## Compound of Interest

Compound Name: 2-Fluoronaphthalene

Cat. No.: B033398

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An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-1-pentyn-3-ol (CAS No. 77-75-8)

Disclaimer: The initial request specified CAS number 323-09-1, which corresponds to **2-Fluoronaphthalene**. However, the accompanying compound name "3-Methyl-1-pentyn-3-ol" is associated with CAS number 77-75-8. This guide will focus on 3-Methyl-1-pentyn-3-ol (CAS 77-75-8) due to the greater availability of detailed scientific data.

## Introduction

3-Methyl-1-pentyn-3-ol, also known by trade names such as Meparfynol and Methylpentynol, is a tertiary acetylenic alcohol.[1] Its unique structure, featuring a terminal alkyne and a tertiary alcohol functional group, makes it a versatile molecule in various industrial and research applications.[2] It has historical use as a sedative and hypnotic, and currently serves as a valuable intermediate in the synthesis of pharmaceuticals, a stabilizer in chlorinated solvents, and a component in resin and coating formulations.[1][2] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for their determination, and insights into its synthesis and biological interactions.

## Physical and Chemical Properties

The physical and chemical properties of 3-Methyl-1-pentyn-3-ol are summarized in the tables below. These properties are crucial for its handling, application, and in the design of synthetic routes.

**Table 1: General and Physical Properties**

| Property                              | Value                            | Source(s) |
|---------------------------------------|----------------------------------|-----------|
| Molecular Formula                     | C <sub>6</sub> H <sub>10</sub> O | [3]       |
| Molecular Weight                      | 98.14 g/mol                      | [1]       |
| Appearance                            | Clear, slightly yellow liquid    | [1]       |
| Odor                                  | Acrid                            | [4]       |
| Boiling Point                         | 121-122 °C (at 760 mmHg)         | [1][5]    |
| Melting Point                         | -30.6 °C                         | [6]       |
| Density                               | 0.866 g/mL at 25 °C              | [1][5]    |
| Refractive Index (n <sub>20/D</sub> ) | 1.431                            | [1]       |
| Vapor Pressure                        | 6.5 mmHg at 20 °C                | [1]       |
| Vapor Density                         | 3 (vs air)                       | [1]       |
| Flash Point                           | 28 °C (closed cup)               | [1]       |

**Table 2: Solubility and Partition Coefficients**

| Solvent              | Solubility                       | Source(s) |
|----------------------|----------------------------------|-----------|
| Water                | Soluble (12.8 g/100 mL at 25 °C) | [6]       |
| Acetone              | Miscible                         | [1]       |
| Alcohol              | Miscible                         | [1]       |
| Chloroform           | Miscible                         | [1]       |
| Ethyl Acetate        | Miscible                         | [1]       |
| Ether                | Soluble                          | [6]       |
| Benzene              | Compatible                       | [6]       |
| Carbon Tetrachloride | Compatible                       | [6]       |

**Table 3: Spectroscopic Data**

| Technique                                   | Data Highlights                                       | Source(s) |
|---|---|-----------|
| $^1\text{H}$ NMR (90 MHz, $\text{CDCl}_3$ ) | Spectra available                                     | [7]       |
| $^{13}\text{C}$ NMR (in $\text{CDCl}_3$ )   | Spectra available                                     | [8]       |
| Infrared (IR) Spectrum                      | Spectra available from<br>Coblentz Society collection | [3]       |
| Mass Spectrum (EI)                          | Data available in NIST<br>WebBook                     | [3]       |

## Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of the physicochemical properties of a compound. Below are generalized protocols for key analytical methods.

### Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample is the Thiele tube method.

Methodology:

- A small amount of 3-Methyl-1-pentyn-3-ol is placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
- The test tube is attached to a thermometer.
- The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
- The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a stream of bubbles.

- Heating is discontinued, and the temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.

## Gas Chromatography (GC) for Purity Analysis

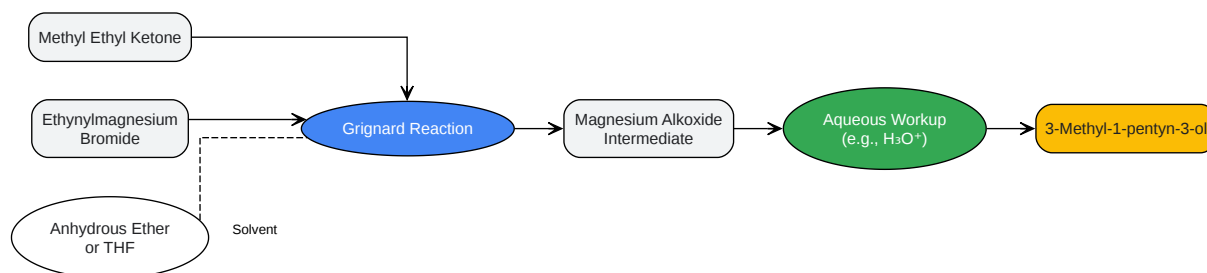
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. It can be used to determine the purity of 3-Methyl-1-pentyn-3-ol and to quantify its presence in a mixture.

Methodology:

- **Sample Preparation:** A dilute solution of 3-Methyl-1-pentyn-3-ol is prepared in a suitable volatile solvent (e.g., dichloromethane).
- **Injection:** A small volume (typically 1  $\mu\text{L}$ ) of the sample is injected into the gas chromatograph's heated injection port, where it is vaporized.
- **Separation:** An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a chromatographic column. The separation is based on the differential partitioning of the compound between the mobile phase (carrier gas) and the stationary phase within the column.
- **Detection:** As the separated components exit the column, they are detected by a suitable detector (e.g., Flame Ionization Detector - FID).
- **Analysis:** The retention time (the time it takes for the compound to travel through the column) is used for qualitative identification, and the peak area is used for quantitative analysis.

## Synthesis and Reactivity

3-Methyl-1-pentyn-3-ol is typically synthesized via a Grignard reaction. This involves the reaction of an ethynylmagnesium halide with methyl ethyl ketone.



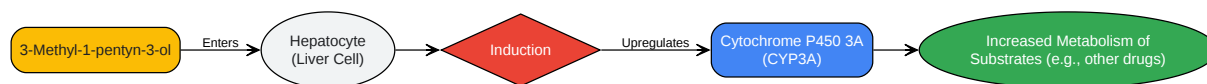
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Caption: Synthesis of 3-Methyl-1-pentyn-3-ol via Grignard Reaction.

The presence of the hydroxyl and terminal alkyne groups allows for a variety of chemical transformations, making it a useful building block in organic synthesis.[2]

## Biological Activity

3-Methyl-1-pentyn-3-ol has been documented to possess sedative properties.[1] Research in animal models has shown that it can induce hepatic cytochrome P450 enzymes, specifically P4503A.[1] Cytochrome P450 enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including drugs.



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Caption: Simplified pathway of 3-Methyl-1-pentyn-3-ol inducing hepatic CYP3A.

The induction of these enzymes can have significant implications for drug-drug interactions, as it can accelerate the metabolism of other drugs that are substrates for CYP3A, potentially reducing their efficacy.

## Safety and Handling

3-Methyl-1-pentyn-3-ol is a flammable liquid and vapor.[1] It is harmful if swallowed and may cause serious eye damage.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area away from sources of ignition.[9]

## Conclusion

3-Methyl-1-pentyn-3-ol is a commercially significant tertiary acetylenic alcohol with a well-characterized profile of physical and chemical properties. Its utility as a synthetic intermediate and functional additive is underscored by its reactivity and specific biological effects. This guide provides essential technical information for researchers, scientists, and drug development professionals working with this versatile compound.

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